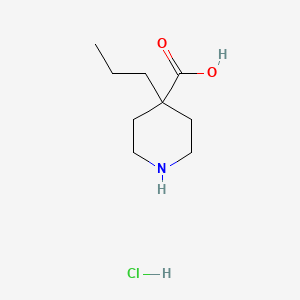

4-Propyl-4-piperidinecarboxylic acid hydrochloride

説明

4-Propyl-4-piperidinecarboxylic acid hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Overview

4-Propyl-4-piperidinecarboxylic acid hydrochloride, a derivative of piperidine, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its piperidine core, which is a common structural motif in many bioactive molecules. The hydrochloride salt form enhances its solubility and bioavailability, making it suitable for various applications in medicinal chemistry.

The biological activity of this compound primarily involves interactions with specific receptors and enzymes. Its mechanism of action can be summarized as follows:

- Receptor Interaction : The compound may act as a modulator of neurotransmitter receptors, particularly muscarinic acetylcholine receptors (mAChR), which are implicated in cognitive functions and various neurological disorders .

- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α .

Biological Activities

The compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Studies indicate that this compound can significantly reduce inflammation in vitro by inhibiting cytokine production in activated macrophages .

- Antiproliferative Effects : Research shows that this compound possesses antiproliferative activity against various cancer cell lines, including colon (HCT116) and breast (MCF7) cancer cells. The mechanism involves the induction of apoptosis and inhibition of topoisomerase IIα, an enzyme crucial for DNA replication .

- CNS Activity : Preliminary studies suggest potential central nervous system (CNS) effects, with implications for treating conditions such as epilepsy and anxiety disorders. Its ability to modulate voltage-gated sodium and calcium channels may contribute to its anticonvulsant properties .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- In Vitro Studies : In one study, the compound was tested on human fibroblast cells (WI-38), demonstrating low cytotoxicity while effectively inhibiting pro-inflammatory responses .

- Animal Models : In vivo studies showed that administration of the compound led to significant reductions in tumor growth in xenograft models of breast cancer, supporting its potential as an anticancer agent .

Data Tables

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of IL-6, TNF-α | |

| Antiproliferative | Induction of apoptosis | |

| CNS Modulation | Anticonvulsant activity |

Research Findings

Recent research has focused on optimizing the pharmacological properties of this compound. Key findings include:

- Structure-Activity Relationship (SAR) : Modifications to the piperidine ring have been shown to enhance anti-inflammatory and anticancer activities, suggesting that further structural optimization could yield more potent derivatives .

- Safety Profile : Toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models .

科学的研究の応用

Drug Synthesis

4-Propyl-4-piperidinecarboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be modified into potent inhibitors and other bioactive molecules. For instance, derivatives of this compound have been explored for their potential as analgesics and in the treatment of neurological disorders.

Case Study: Synthesis of Piperidine Derivatives

Research indicates that modifications of 4-piperidinecarboxylic acid derivatives can lead to compounds with enhanced pharmacological profiles. A study demonstrated the synthesis of 4-carboxy-4-anilidopiperidines using a modified route that significantly improved yield, indicating its utility in large-scale production for therapeutic applications .

Analytical Chemistry

The compound is also utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) methods. It can be effectively analyzed using reverse phase HPLC techniques, which are essential for assessing purity and identifying impurities in pharmaceutical formulations.

Table: HPLC Analysis Conditions

| Parameter | Condition |

|---|---|

| Mobile Phase | Acetonitrile and water |

| pH Adjustment | Formic acid for mass spec |

| Column Type | Newcrom R1 HPLC |

| Particle Size | 3 µm for UPLC applications |

This method has been validated for its scalability and effectiveness in pharmacokinetic studies, enabling researchers to determine the compound's behavior in biological systems .

Radiotracer Development

In the field of nuclear medicine, this compound is employed as a precursor for developing radiotracers used in positron emission tomography (PET). The ability to label this compound with isotopes such as and allows for non-invasive imaging of biological processes.

Case Study: Development of Radiotracers

A study highlighted the synthesis of and -labelled 4-carboxy-4-anilidopiperidine derivatives, which serve as reference standards for opioid receptor imaging. This advancement is particularly valuable for understanding pain mechanisms and evaluating potential analgesic therapies .

特性

IUPAC Name |

4-propylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-3-9(8(11)12)4-6-10-7-5-9;/h10H,2-7H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEZABWTIXYXCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCNCC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。